HCN1 vs. HCN4 Selectivity Profile Compared to Non-Selective HCN Blockers Ivabradine and Zatebradine
The compound demonstrates a marked preferential inhibition of HCN1 over HCN4. In the VIPR assay using HEK-293 cells heterologously expressing human channels, the IC50 for HCN1 is 2.51 µM, while the IC50 for HCN4 is 20 µM, yielding an HCN1/HCN4 selectivity ratio of approximately 8:1 [1]. In contrast, the clinically used HCN blocker ivabradine shows near-equipotent inhibition, with human HCN1 IC50 of 2.05 µM and human HCN4 IC50 of 2.15 µM, a ratio of approximately 1:1 . Similarly, zatebradine blocks human HCN1, HCN2, HCN3, and HCN4 channels with IC50 values of 1.83, 2.21, 1.90, and 1.88 µM, respectively, showing no subtype specificity .
| Evidence Dimension | HCN subtype selectivity (HCN1 IC50 vs. HCN4 IC50) |
|---|---|
| Target Compound Data | HCN1 IC50 = 2.51 µM, HCN4 IC50 = 20 µM; Selectivity ratio (HCN4/HCN1) ≈ 8:1 |
| Comparator Or Baseline | Ivabradine: HCN1 IC50 = 2.05 µM, HCN4 IC50 = 2.15 µM (ratio ~1:1); Zatebradine: HCN1 IC50 = 1.83 µM, HCN4 IC50 = 1.88 µM (ratio ~1:1) |
| Quantified Difference | Target compound exhibits ~8-fold HCN1 selectivity; comparators show no selectivity (ratio ~1:1) |
| Conditions | VIPR assay, human HCN1 and HCN4 heterologously expressed in HEK-293 cells, 30 min incubation |
Why This Matters
For researchers studying HCN1-specific contributions to neuropathic pain or HCN4-specific roles in cardiac pacemaking, this selectivity profile enables experimental dissociation that is unachievable with pan-HCN blockers like ivabradine or zatebradine.
- [1] BindingDB. Entry BDBM50419076 (CHEMBL1823889). Affinity data for HCN1 and HCN4. Accessed May 2026. View Source
